molecular formula C12H12FN3O4S B6552778 ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1239508-76-9

ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No. B6552778
CAS RN: 1239508-76-9
M. Wt: 313.31 g/mol
InChI Key: LRUVXPLGZUJTQX-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a small-molecule compound . It is also known as TAK-242 . It has been found to exhibit potent suppressive activity for the production of not only nitric oxide (NO) but also inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) .


Synthesis Analysis

The synthesis of this compound involves the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . Phenyl ring substitution and modification of the ester and cyclohexene moieties were carried out .


Chemical Reactions Analysis

This compound exhibits potent suppressive activity for the production of not only nitric oxide (NO) but also inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS)-stimulated mouse macrophages .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacological Applications

The compound has been found to be suitable for couplings with a range of aryl/heteroaryl bromides and chlorides . This suggests that it could have potential applications in the development of new pharmaceuticals.

Biological Potential of Indole Derivatives

Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This wide range of activities suggests that the compound could have numerous applications in biological and medical research.

Anti-hepatic Activities

Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives, which are similar to the compound , have been investigated for anti-hepatic activities . This suggests that the compound could potentially be used in research related to liver diseases.

5. Inhibitors of NO and Inflammatory Cytokines The compound has been found to exhibit potent suppressive activity for the production of not only Nitric Oxide (NO) but also inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) . This suggests that it could be used in the development of new anti-inflammatory drugs.

Antiviral Agents

Indole derivatives have been reported as antiviral agents . Given the structural similarity, the compound could potentially be used in the development of new antiviral drugs.

Mechanism of Action

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, and may inhibit its activity . This interaction and the resulting changes could potentially alter the balance of bicarbonate and protons in the cell, affecting various cellular processes.

Pharmacokinetics

The compound’s interaction with carbonic anhydrase 2 suggests it is able to reach its target within the cell

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O4S/c1-2-20-12(17)8-7-14-15-11(8)21(18,19)16-10-6-4-3-5-9(10)13/h3-7,16H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUVXPLGZUJTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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